molecular formula C15H10N4OS3 B2995298 N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide CAS No. 725707-07-3

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Numéro de catalogue B2995298
Numéro CAS: 725707-07-3
Poids moléculaire: 358.45
Clé InChI: CXJFSCFWACLJIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide, also known as BTA-EG6, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, biophysics, and materials science. BTA-EG6 is a derivative of benzothiadiazole, which is a heterocyclic compound that contains a fused benzene and thiazole ring system.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitors in Medical Research

Carbonic anhydrase inhibitors, such as acetazolamide and benzolamide, have been extensively studied for their physiological effects and potential therapeutic applications. For instance, benzolamide has been evaluated for its effectiveness in improving oxygenation and reducing acute mountain sickness (AMS) during high-altitude treks. It has been found to maintain better arterial oxygenation compared to placebo-treated subjects and reduce AMS severity significantly, suggesting its utility in AMS prophylaxis with fewer central nervous system (CNS) side effects than acetazolamide (Collier et al., 2016).

Metabolic Studies of Therapeutic Agents

Research on the metabolism of therapeutic agents provides insights into their pharmacokinetics, which is crucial for understanding their efficacy and safety profiles. For example, the study of benznidazole, a trypanosomicide, reveals its pharmacokinetics, indicating its suitability for repeat dose schedules in treating Chagas disease. The drug exhibits predictable plasma level minima and maxima, demonstrating no undue rise or fall in drug plasma levels under recommended treatment schedules (Raaflaub, 1980).

Investigation of Drug Effects on Calcium and Citrate Metabolism

Studies on diuretics, such as benzothiadiazines, have explored their effects on serum and urinary calcium and citrate levels. For instance, hydrochlorothiazide, a member of the benzothiadiazine family, has been shown to produce hypocalciuria and depress urinary citrate less significantly than acetazolamide, indicating its potential impact on calcium and citrate metabolism without predisposing to nephrolithiasis (Seitz & Jaworski, 1964).

Propriétés

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS3/c20-13(16-10-5-3-6-11-14(10)19-23-18-11)8-21-15-17-9-4-1-2-7-12(9)22-15/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJFSCFWACLJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.